molecular formula C8H8O5S B2983726 2-(Methoxycarbonyl)benzenesulfonic acid CAS No. 57897-77-5

2-(Methoxycarbonyl)benzenesulfonic acid

Cat. No.: B2983726
CAS No.: 57897-77-5
M. Wt: 216.21
InChI Key: FLCUEXJOTNUYJB-UHFFFAOYSA-N
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Description

2-(Methoxycarbonyl)benzenesulfonic acid is an organic compound with the molecular formula C8H8O5S. It is a derivative of benzenesulfonic acid, where a methoxycarbonyl group is attached to the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxycarbonyl)benzenesulfonic acid typically involves the sulfonation of methyl benzoate. The reaction is carried out by treating methyl benzoate with fuming sulfuric acid (oleum) and sulfur trioxide. The reaction conditions include maintaining a controlled temperature and ensuring the presence of an excess of sulfur trioxide to achieve complete sulfonation .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and distillation, is common to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-(Methoxycarbonyl)benzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Sulfuric Acid: Used in the sulfonation process.

    Sulfur Trioxide: Essential for the sulfonation reaction.

    Alcohols: Used in esterification reactions.

    Oxidizing and Reducing Agents: Employed in oxidation and reduction reactions.

Major Products Formed

The major products formed from the reactions of this compound include various substituted benzenesulfonic acids, esters, and other derivatives depending on the reaction conditions and reagents used .

Scientific Research Applications

2-(Methoxycarbonyl)benzenesulfonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methoxycarbonyl)benzenesulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can act as a strong acid, facilitating protonation and subsequent reactions. The methoxycarbonyl group can participate in nucleophilic substitution and esterification reactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methoxycarbonyl)benzenesulfonic acid is unique due to the presence of both the sulfonic acid and methoxycarbonyl groups on the benzene ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-methoxycarbonylbenzenesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O5S/c1-13-8(9)6-4-2-3-5-7(6)14(10,11)12/h2-5H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCUEXJOTNUYJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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